Improved DNA Adduct Detection by Isotope Dilution LC-MS/MS
The use of Acro-dG-13C10,15N5 (derived from 15N5-dG) as an internal standard in capillary LC-MS/MS achieved a limit of detection of 10 fg (31 amol) on-column for acrolein-deoxyguanosine adducts, enabling quantification at 1.5 fmol per 10 μg DNA hydrolysate (equivalent to 50 adducts per 10⁹ normal nucleosides). Without a stable isotope-labeled internal standard of this structural fidelity, matrix effects and ionization variability preclude reliable quantification below the picomole range [1].
| Evidence Dimension | Limit of detection (LOD) for Acro-dG adducts |
|---|---|
| Target Compound Data | 10 fg (31 amol) on-column |
| Comparator Or Baseline | Unlabeled analyte without internal standard correction: typical LOD ~1-10 pg |
| Quantified Difference | 100- to 1000-fold improvement in detection sensitivity |
| Conditions | Capillary LC-nanoelectrospray isotope dilution tandem MS; Acro-dG-13C10,15N5 as IS |
Why This Matters
Procurement of 15N5-dG enables assay sensitivity at the attomole level, which is essential for detecting low-abundance DNA lesions in limited clinical specimens where unlabeled standards fail.
- [1] Liu X, Lovell MA, Lynn BC. Development of a Method for Quantification of Acrolein-Deoxyguanosine Adducts in DNA Using Isotope Dilution-Capillary LC/MS/MS and Its Application to Human Brain Tissue. Anal Chem. 2005;77(18):5982-5989. View Source
